DNA Polymerase α Selectivity vs. QAG
In a direct head-to-head study, 6''-O-Acetylastragalin (KAG) demonstrated stronger inhibition and higher selectivity for mammalian replicative DNA polymerase α than its closest structural analog, quercetin 3-O-(6''-acetyl)-β-glucopyranoside (QAG) [1]. KAG inhibited pol α, δ, and ε with IC50 values of 41, 164, and 127 µM, respectively. QAG was a markedly weaker inhibitor of these polymerases, establishing KAG as the preferred molecular probe for pol α studies [1].
| Evidence Dimension | Inhibitory potency and selectivity against eukaryotic DNA polymerases |
|---|---|
| Target Compound Data | IC50: pol α = 41 µM; pol δ = 164 µM; pol ε = 127 µM |
| Comparator Or Baseline | Quercetin 3-O-(6''-acetyl)-β-glucopyranoside (QAG): IC50 values significantly higher (exact values not reached; described as weaker inhibitor) |
| Quantified Difference | KAG is a stronger inhibitor and more selective for pol α than QAG. |
| Conditions | In vitro enzymatic assay using mammalian replicative DNA polymerases (pol α, δ, ε) purified from calf thymus. |
Why This Matters
For researchers investigating DNA replication or screening pol α-specific inhibitors, 6''-O-Acetylastragalin offers a validated, stronger, and more selective tool compound than its quercetin-based analog.
- [1] Mizushina Y, et al. Flavonoid glycoside: a new inhibitor of eukaryotic DNA polymerase alpha and a new carrier for inhibitor-affinity chromatography. Biochem Biophys Res Commun. 2003;301(2):480-7. View Source
